molecular formula C41H79O13P B1208885 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol CAS No. 28366-80-5

1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol

Cat. No. B1208885
CAS RN: 28366-80-5
M. Wt: 811 g/mol
InChI Key: IBUKXRINTKQBRQ-FOENULIHSA-N
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Description

1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol is a 1-hexadecanoyl-2-acyl-sn-glycero-3-phospho-1D-myo-inositol in which the 2-acyl group is also hexadecanoyl . It is functionally related to a hexadecanoic acid .


Molecular Structure Analysis

The molecular formula of 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol is C41H79O13P . The molecular weight is 811.0 g/mol . The IUPAC name is [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol include a molecular weight of 811.0 g/mol . The compound has a complex structure with multiple functional groups, including ester linkages and multiple hydroxyl groups .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Enantiomerically pure lysophosphatidylinositols and alkylphosphoinositols, including variants of 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol, have been synthesized with high optical purity, providing tools for studying cell signaling and modulation of cell activity (Filthuth & Eibl, 1992).
  • Stereoisomer Analysis : Research demonstrates the importance of the chirality of the inositol ring in the phosphorylation process and indicates that the enzyme phosphatidylinositol 4-kinase exhibits tolerance to changes in fatty acid composition, a crucial insight for understanding the biological activity of phosphatidylinositols (Young et al., 1990).

Functional Studies and Signal Transduction

  • Phosphoinositides in Signaling : Phosphatidylinositol analogs, including 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol, are synthesized to investigate their role in intracellular signaling. Such compounds are integral to understanding signal transduction mechanisms (Aneja et al., 1997).
  • Hydrolysis and Enzymatic Activity : The study of short acyl chain inositol lipids' hydrolysis by phospholipase C-delta 1, including variants of 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol, sheds light on the relationship between substrate aggregation and enzyme activation, contributing to our understanding of lipid metabolism and enzyme-substrate interactions (Rebecchi et al., 1993).

Biochemical Synthesis and Modifications

  • Photoactivatable Analogues : The synthesis of photoactivatable analogues of 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol provides tools for investigating cellular processes with greater precision and understanding the dynamics of lipid-mediated signaling pathways (Chen et al., 1996).
  • Fluorescent Phosphatidylinositol Analogue : The development of a fluorescent analogue of phosphatidylinositol, similar in structure to 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol, enables the study of lipid dynamics and interactions in biological systems with enhanced visualization techniques (Somerharju & Wirtz, 1982).

properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H79O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50)/t33-,36?,37-,38+,39-,40-,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUKXRINTKQBRQ-FOENULIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H79O13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349253
Record name PIno(32:0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol

CAS RN

28366-80-5
Record name PIno(32:0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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